1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine
Description
From Anthelmintics to Neuromodulators
The piperazine nucleus first gained pharmaceutical prominence in the mid-20th century as an anthelmintic agent, leveraging its basic nitrogen atoms for helminthic acetylcholine receptor antagonism. The evolution into CNS-active agents began with structural modifications addressing blood-brain barrier penetration, exemplified by the 1970s development of trifluoperazine for antipsychotic applications. Modern derivatives like 1-(3,4-dimethylphenyl)-4-methanesulfonylpiperazine reflect three key evolutionary stages:
- First-generation piperazines : Simple N-substitutions (e.g., N-methylpiperazine in ciprofloxacin) enhancing microbial DNA gyrase inhibition
- Second-generation analogs : Dual aromatic systems (e.g., 1,4-diarylpiperazines in ziprasidone) enabling serotonin-dopamine receptor modulation
- Third-generation hybrids : Polar sulfonyl groups combined with hydrophobic aryl substitutions optimizing blood-brain barrier transit and target residence time
Structural Plasticity and Target Diversification
X-ray crystallographic studies reveal piperazine's chair conformation allows axial-equatorial nitrogen positioning for:
- Hydrogen bonding with aspartate residues in monoamine transporters
- π-cation interactions with tyrosine residues in dopamine D2 receptors
- Hydrophobic packing with leucine/isoleucine residues in σ1 receptors
The introduction of methanesulfonyl groups marked a paradigm shift, with Hammett substituent constants (σp = 0.72) indicating strong electron-withdrawing effects that stabilize receptor-bound conformations.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-4-5-13(10-12(11)2)14-6-8-15(9-7-14)18(3,16)17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNELIWDCZFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine typically involves the reaction of 3,4-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Methanesulfonyl groups (as in the target compound) generally improve aqueous solubility compared to aryl sulfonyl groups (e.g., 4-methylphenylsulfonyl in ) .
- Conformational Flexibility : Crystal structures (e.g., ) reveal that bulky substituents like 2,4,6-trimethylphenylsulfonyl restrict piperazine ring flexibility, impacting target engagement .
Biological Activity
1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C13H18N2O2S
- Molecular Weight: 270.36 g/mol
Biological Activity Overview
This compound exhibits various biological activities, particularly in the realm of cancer research. Its effects on different cancer cell lines have been studied extensively.
Anticancer Activity
Research indicates that piperazine derivatives, including this compound, possess significant anticancer properties. A study focused on a series of piperazine-based compounds demonstrated their potential against lung carcinoma cells (A-549) using the MTT assay to assess cell viability.
| Compound | Cell Viability (%) | Hemolysis (%) | Thrombolysis (%) |
|---|---|---|---|
| This compound | 25.31 ± 3.62 | 2.8 | 57.4 |
| 2-Chlorophenyl Piperazine | 25.11 ± 2.49 | 1.27 | 54.4 |
| Control (DMSO) | 100 ± 0 | - | - |
The results suggest that the presence of specific substituents on the aryl ring significantly influences the anticancer activity of piperazines .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation: The compound interferes with cellular processes that lead to cancer cell growth.
- Induction of Apoptosis: Studies show that it may induce programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Interaction with Molecular Targets: The compound may interact with specific proteins or enzymes involved in cancer progression, although detailed molecular targets require further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives similar to this compound:
- Study on Dithiocarbamate Derivatives: A recent study synthesized various dithiocarbamate derivatives containing a piperazine unit and evaluated their anticancer effects against A-549 cells. The findings indicated that certain derivatives showed promising antiproliferative activity, suggesting a structure-activity relationship (SAR) where modifications to the piperazine structure can enhance efficacy .
- In Silico Modeling Studies: Computational studies have provided insights into the binding affinities and interactions of these compounds with biological targets. For instance, modeling indicated that specific structural motifs within piperazines enhance their binding to phosphodiesterase enzymes, which are implicated in cancer biology .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl, sulfonyl group at δ 3.1–3.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~323.4 g/mol) .
Advanced Consideration
Single-crystal X-ray diffraction provides absolute configuration and bond-length data, critical for structure-activity relationship (SAR) studies. For example, C–H···O interactions in the crystal lattice (observed in analogs) may correlate with stability in solid-state formulations .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., dopamine receptor binding assays) may arise from:
- Assay Conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK-293 vs. CHO cells).
- Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Receptor Subtype Selectivity : Use radioligand binding assays with subtype-specific antagonists (e.g., D₂ vs. D₃ receptors) to clarify target engagement .
What computational tools are effective for predicting the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced Research Focus
- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–75%) and blood-brain barrier penetration (BBB+).
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction) and prioritize in vitro assays (e.g., cytochrome P450 inhibition) .
- Docking Studies : AutoDock Vina models interactions with targets like 5-HT receptors, highlighting key residues (e.g., Asp3.32 for sulfonyl group binding) .
What strategies mitigate degradation of this compound during storage or in vivo studies?
Q. Advanced Research Focus
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation (UV-Vis monitoring shows λmax shifts at 254 nm after exposure).
- Oxidative Stability : Add antioxidants (e.g., BHT) to formulations. LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives) .
- pH-Dependent Solubility : Use buffered solutions (pH 6.8–7.4) for in vivo dosing to avoid precipitation .
How do researchers validate target specificity in mechanistic studies?
Q. Advanced Research Focus
- Knockout Models : CRISPR/Cas9-edited cell lines (e.g., D₂ receptor KO) confirm on-target effects.
- Competitive Binding Assays : Co-incubate with known antagonists (e.g., haloperidol for dopamine receptors) to assess displacement .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., immobilized compound on Sepharose beads) to identify non-specific interactions .
What are the limitations of current SAR models for this compound class, and how can they be improved?
Q. Advanced Research Focus
- Conformational Flexibility : Classical QSAR may overlook piperazine ring puckering. Incorporate molecular dynamics trajectories into 3D-QSAR (e.g., CoMFA).
- Electrostatic Effects : Density-functional theory (DFT) calculates partial charges on sulfonyl groups to refine docking poses .
- Data Gaps : Public datasets lack high-throughput screening data. Collaborate with consortia (e.g., NIH Molecular Libraries Program) for expanded datasets .
How can researchers optimize synthetic routes for scalability without compromising enantiomeric purity?
Q. Advanced Research Focus
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to control stereocenters.
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) and improve reproducibility .
What are the ethical and methodological considerations for in vivo studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
